(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.486. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibition Studies
Synthesis and DNA-PK Inhibition : A study by Ihmaid et al. (2012) reported the synthesis of new compounds, including variations of the mentioned chemical, showing DNA-dependent protein kinase (DNA-PK) inhibition. This suggests potential applications in cancer therapy or genetic research.
Antibacterial Activity : Kadian, Maste, & Bhat (2012) synthesized derivatives of a similar compound and evaluated their antibacterial activities. This indicates its potential use in developing new antibacterial agents.
Pharmacological Evaluation
- Antimicrobial Activity : The study by Suresh, Lavanya, & Rao (2016) synthesized and evaluated novel derivatives for their antibacterial and antifungal activities, suggesting a role in antimicrobial drug development.
Molecular Structure Analysis
- Molecular Structure Studies : Research conducted by Zugenmaier (2013) focused on the crystal and molecular structure of a related compound. Understanding the structure is crucial for applications in material science or drug design.
Material Science Applications
- Polybenzoxazines Synthesis : Kiskan et al. (2007) studied the synthesis of conductive polybenzoxazines, indicating potential applications in the field of conductive materials and polymer science. Kiskan, Yagcı, Sahmetlioglu, & Toppare (2007).
Properties
IUPAC Name |
(2Z)-8-(pyridin-4-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-30-22-11-17(12-23(31-2)26(22)32-3)10-21-24(29)18-4-5-20-19(25(18)34-21)14-28(15-33-20)13-16-6-8-27-9-7-16/h4-12H,13-15H2,1-3H3/b21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKWDYEXRMLPJ-FBHDLOMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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